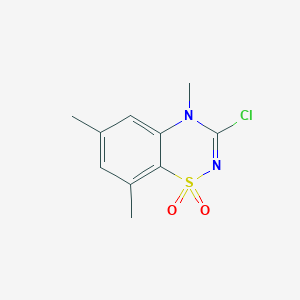
3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a chemical compound with the molecular formula C10H11ClN2O2S and a molecular weight of 258.72 g/mol . This compound is part of the benzothiadiazine family, which is known for its diverse biological activities and applications in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 4,6,8-trimethyl-4H-1,2,4-benzothiadiazine-1,1-dioxide using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiadiazines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and thiols.
Applications De Recherche Scientifique
3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as aldose reductase, by binding to the active site and preventing substrate access . Additionally, it may modulate ion channels or receptors, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6,8-Trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide: Lacks the chlorine atom at the 3-position.
3-Bromo-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide: Contains a bromine atom instead of chlorine at the 3-position.
3-Chloro-4,6-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide: Lacks the methyl group at the 8-position.
Uniqueness
3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11ClN2O2S |
|---|---|
Poids moléculaire |
258.73 g/mol |
Nom IUPAC |
3-chloro-4,6,8-trimethyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C10H11ClN2O2S/c1-6-4-7(2)9-8(5-6)13(3)10(11)12-16(9,14)15/h4-5H,1-3H3 |
Clé InChI |
AMMJKCPIZLBOEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)N(C(=NS2(=O)=O)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)

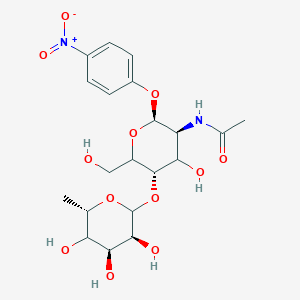

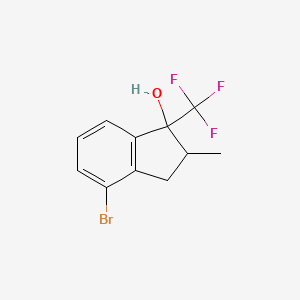

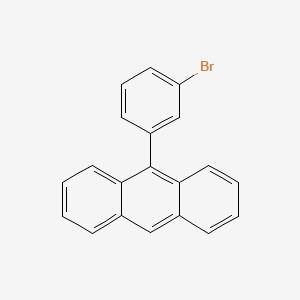

![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)

![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)
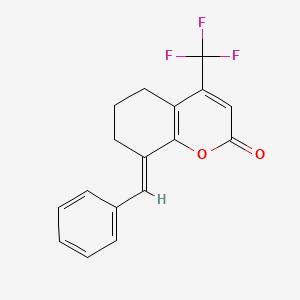
![4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13716552.png)
